molecular formula C12H11NO4S2 B2636474 3-[(Thiophen-2-ylmethyl)sulfamoyl]benzoic acid CAS No. 603118-17-8

3-[(Thiophen-2-ylmethyl)sulfamoyl]benzoic acid

Cat. No.: B2636474
CAS No.: 603118-17-8
M. Wt: 297.4 g/mol
InChI Key: YWQWSEFRORVSOA-UHFFFAOYSA-N
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Description

3-[(Thiophen-2-ylmethyl)sulfamoyl]benzoic acid is a sulfamoyl benzoic acid (SBA) derivative characterized by a thiophene ring linked via a methylene group to the sulfamoyl moiety, which is further attached to a benzoic acid backbone.

Properties

IUPAC Name

3-(thiophen-2-ylmethylsulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S2/c14-12(15)9-3-1-5-11(7-9)19(16,17)13-8-10-4-2-6-18-10/h1-7,13H,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQWSEFRORVSOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

603118-17-8
Record name 3-[(thiophen-2-ylmethyl)sulfamoyl]benzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Thiophen-2-ylmethyl)sulfamoyl]benzoic acid typically involves the reaction of thiophen-2-ylmethylamine with 3-sulfamoylbenzoic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst like triethylamine . The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(Thiophen-2-ylmethyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(Thiophen-2-ylmethyl)sulfamoyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-[(Thiophen-2-ylmethyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below compares key structural features and properties of 3-[(Thiophen-2-ylmethyl)sulfamoyl]benzoic acid with similar compounds:

Compound Name Substituent on Sulfamoyl Moiety Molecular Weight (g/mol) Solubility Key Structural Differences
This compound Thiophen-2-ylmethyl ~283.33 (estimated) Likely soluble in DMSO, methanol* Methylene linker between thiophene and sulfamoyl
3-(Thiophene-2-sulfonamido)benzoic acid (CAS 82068-34-6) Thiophene-2-sulfonamido (direct bond) 283.32 Chloroform, methanol, DMSO Direct sulfonamido linkage (no methylene spacer)
3-[(4-Chlorophenyl)sulfamoyl]benzoic acid 4-Chlorophenyl 311.76 Not specified Chlorophenyl group (electron-withdrawing)
Azosemide Non-acidic sulfamoyl derivative 370.42 Enhanced tissue distribution Lacks benzoic acid; optimized for NKCC1 inhibition

Notes:

  • The methylene linker in the target compound may reduce steric hindrance compared to direct sulfonamido linkages (e.g., CAS 82068-34-6), improving conformational flexibility for target engagement .
LPA2 Agonist Activity
  • Compound 4 (2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid): Exhibited subnanomolar agonist activity (IC50 < 1 nM) due to a binding affinity of -8.53 kcal/mol, attributed to optimal hydrophobic interactions with the LPA2 pocket .
  • Target Compound: The thiophene ring may mimic aromatic interactions seen in compound 4, but the absence of a dioxoisoquinoline group could reduce potency. Molecular modeling would be required to validate this hypothesis .
NKCC1 Inhibition
  • Azosemide: IC50 ~0.2 µM (40-fold more potent than furosemide) due to its non-acidic sulfamoyl group, which improves membrane permeability .
  • Target Compound : The benzoic acid moiety may limit tissue distribution compared to azosemide, but the thiophene group could enhance binding to hydrophobic pockets in ion transporters .

Biological Activity

3-[(Thiophen-2-ylmethyl)sulfamoyl]benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoic acid core substituted with a thiophen-2-ylmethylsulfamoyl group. This unique structure enhances its interaction with biological targets, contributing to its pharmacological properties.

The mechanism of action of this compound primarily involves:

  • Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
  • Target Specificity : Research indicates that it may act as an inhibitor of specific enzymes such as cytosolic phospholipase A2α (cPLA2α) , which plays a crucial role in inflammatory responses .

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity. Its efficacy against various bacterial strains has been evaluated, revealing potential applications in treating infections caused by multidrug-resistant organisms.

Microbial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

This table summarizes the MIC values against selected strains, showcasing its potential as an antimicrobial agent .

Anti-inflammatory Effects

The compound's ability to inhibit cPLA2α suggests it may possess anti-inflammatory properties. By blocking this enzyme, it could reduce the production of pro-inflammatory mediators, making it a candidate for further investigation in inflammatory diseases .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

  • Inhibition Studies : A study demonstrated that derivatives of sulfamoylbenzoic acids, including this compound, showed significant inhibition of cPLA2α activity, indicating their potential use in managing inflammatory conditions .
  • Antimicrobial Efficacy : In vitro tests revealed that the compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The findings suggest that modifications to the thiophenyl group could enhance its potency against resistant strains .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR indicated that variations in substituents on the benzoic acid core can significantly affect biological activity. Such insights are crucial for designing more effective derivatives.

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